trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride

Description

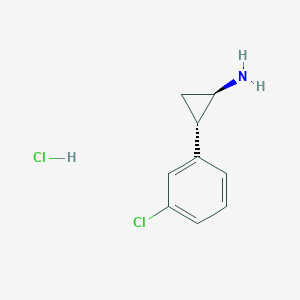

Chemical Structure: trans-2-(3-Chlorophenyl)cyclopropanamine hydrochloride is a cyclopropane derivative featuring a chlorine atom at the meta position of the phenyl ring and an amine group in the trans configuration relative to the substituent. The hydrochloride salt enhances stability and solubility for pharmaceutical applications . Synthesis: The compound is synthesized via reductive amination, involving reactions of cyclopropane precursors with aldehydes (e.g., propionaldehyde) followed by sodium borohydride reduction and purification steps. Yields for similar analogs range from 52% to 87%, depending on substituent position and reaction conditions .

Properties

IUPAC Name |

(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDJNIKTHWYMIN-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131844-46-7 | |

| Record name | rac-(1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chlorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The resulting cyclopropane derivative is then subjected to hydrogenation to yield the desired amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development due to its unique chemical structure and potential biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Derivatives

Key Insight : The meta-chloro substitution optimizes electronic and steric effects, balancing activity and synthetic feasibility compared to ortho- and para-isomers.

Halogen-Substituted Analogs

Key Insight : Fluorine substitution improves bioavailability, while trifluoromethyl groups enhance metabolic resistance, though at the cost of increased molecular weight.

Non-Halogenated Cyclopropanamines

Biological Activity

Introduction

Trans-2-(3-Chlorophenyl)cyclopropanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings from various sources.

This compound is characterized by its cyclopropane structure, which is often associated with unique pharmacological properties. The chlorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 183.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | 210-212 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to act as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the modulation of nitric oxide levels in the nervous system. This inhibition can have therapeutic implications for neurological disorders.

Case Study: Inhibition of nNOS

Research has demonstrated that this compound binds effectively to the active site of nNOS, leading to a significant reduction in nitric oxide production. This was evidenced by structural studies showing the compound's interaction with key amino acid residues within the enzyme's active site .

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of this compound against Plasmodium falciparum, the causative agent of malaria. The compound exhibited promising activity, with an effective concentration (EC50) demonstrating potent inhibition of parasite growth.

Table 2: Antiparasitic Activity Data

| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| Trans-2-(3-Chlorophenyl)cyclopropanamine HCl | 0.34 ± 0.044 | >30 |

These results indicate that while the compound is effective against malaria parasites, it maintains a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .

Neuroprotective Effects

In addition to its antiparasitic properties, this compound has been investigated for neuroprotective effects. Studies suggest that by inhibiting nNOS, the compound may reduce neuroinflammation and oxidative stress, which are critical factors in various neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Modifications to the cyclopropane and chlorophenyl moieties have been shown to influence potency and selectivity.

Table 3: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency |

| Alteration of cyclopropane | Enhanced selectivity |

These findings highlight the importance of chemical modifications in enhancing the therapeutic potential of this compound.

Q & A

Basic: What are the recommended synthetic routes for trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. A common method includes:

Cyclopropanation : Reacting 3-chlorostyrene derivatives with diazo compounds (e.g., ethyl diazoacetate) under transition-metal catalysis (e.g., Cu or Rh) to form the cyclopropane ring .

Amine Introduction : Converting the ester or nitrile group to an amine via hydrolysis followed by reductive amination or Hofmann rearrangement.

Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol or diethyl ether .

Optimization Tips : Monitor reaction progress using thin-layer chromatography (TLC) . Adjust solvent polarity (e.g., THF for solubility) and stoichiometry of triethylamine to suppress side reactions .

Basic: What analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring geometry (e.g., trans-configuration via coupling constants ) and aryl substitution patterns .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Cl isotope clusters) .

- Elemental Analysis : Ensures purity by matching experimental vs. theoretical C, H, N, and Cl percentages .

Intermediate: How should researchers assess the stability of this compound under varying storage and experimental conditions?

Answer:

- Storage : Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation or hygroscopic degradation .

- pH Stability : Test solubility and degradation in buffered solutions (pH 1–12) via HPLC to identify optimal conditions for biological assays .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH) to determine decomposition thresholds .

Advanced: What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Optimize flow rates to separate (1R,2S) and (1S,2R) enantiomers .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic ester precursor .

- ee Quantification : Compare HPLC peak areas of enantiomers or use circular dichroism (CD) spectroscopy for absolute configuration assignment .

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives based on this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or metabolic stability .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., monoamine transporters) to optimize binding affinity .

- SAR Libraries : Generate substituent maps using Hammett constants to correlate electronic effects with biological activity .

Advanced: What methodologies are recommended for impurity profiling of this compound, especially in scale-up syntheses?

Answer:

- HPLC-MS : Detect and quantify byproducts (e.g., cis-isomers, dechlorinated derivatives) using reverse-phase C18 columns and gradient elution .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify degradation pathways .

- Reference Standards : Compare retention times and spectra with USP-grade impurities (e.g., 1-(3-chlorophenyl)-2-hydroxypropanone) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for transporter assays) and control compounds (e.g., bupropion hydrochloride) to minimize variability .

- Solubility Adjustments : Pre-dissolve the compound in DMSO at concentrations ≤1% to avoid solvent interference .

- Meta-Analysis : Compare datasets across studies, focusing on dose-response curves and statistical significance thresholds .

Advanced: What are the best practices for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

Answer:

- ADME Profiling :

- Plasma Protein Binding : Employ equilibrium dialysis to measure free vs. bound fractions .

Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?

Answer:

- Process Optimization : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Crystallization Control : Use seed crystals and controlled cooling rates to ensure consistent particle size and polymorph formation .

Advanced: What safety protocols are critical when handling this compound, given its structural analogs?

Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .

- Toxicity Screening : Refer to RTECS data for structurally related compounds (e.g., bupropion hydrochloride’s convulsant effects at high doses) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.